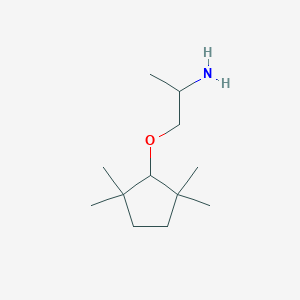







|
REACTION_CXSMILES
|
C([NH:11][CH:12]([CH3:24])[CH2:13][O:14][CH:15]1[CH:19]([CH3:20])[CH2:18][CH:17](C)[C:16]1([CH3:23])[CH3:22])(OCC1C=CC=CC=1)=O.[CH3:25]O>[Pd]>[NH2:11][CH:12]([CH3:24])[CH2:13][O:14][CH:15]1[C:16]([CH3:22])([CH3:23])[CH2:17][CH2:18][C:19]1([CH3:20])[CH3:25]
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
is filtered through Celite
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(COC1C(CCC1(C)C)(C)C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |